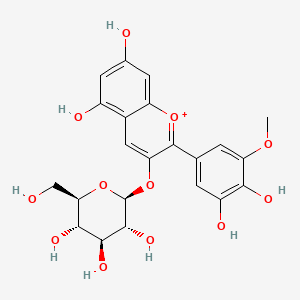

Petunidin 3-glucoside

Vue d'ensemble

Description

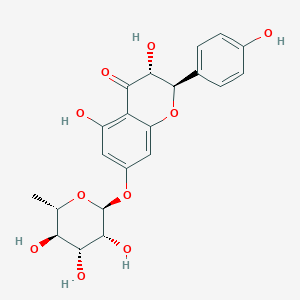

Petunidin 3-glucoside is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . It belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids . Anthocyanins are water-soluble pigments responsible for the red, purple, and blue color of many plant tissues .

Synthesis Analysis

The synthesis of Petunidin 3-glucoside involves the derivatives of the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . Glucose, galactose, arabinose, or rutinose may be attached to aglycone through the C3 hydroxyl group in ring C .Molecular Structure Analysis

Petunidin has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively . The relative abundance of this compound among the six natural anthocyanidin is 12% .Chemical Reactions Analysis

Petunidin 3-glucoside has been found to interact with model biological membranes, human albumin, and plasmid DNA . It can cause an increase in the packing order of the polar heads of lipids, as well as interact with their deeper layers by reducing the fluidity of lipid chains .Physical And Chemical Properties Analysis

The molecular formula of Petunidin 3-glucoside is C22H23ClO12 . Its molar mass is 514.86 g/mol .Applications De Recherche Scientifique

Cardiovascular Health and Atherosclerosis

Petunidin 3-glucoside (Pet-3-glc) has been studied for its role in cardiovascular health, particularly in the context of atherosclerosis. Marino et al. (2020) explored its ability to prevent monocyte adhesion to endothelial cells and reduce the production of E-selectin and vascular endothelial growth factor (VEGF), both of which are critical in atherosclerosis development. Their findings indicate that Pet-3-glc significantly reduced monocyte adhesion and E-selectin production, suggesting a potential role in preventing atherosclerosis (Marino et al., 2020).

Enzymatic Synthesis and Analysis in Complex Mixtures

Petunidin 3-glucoside has been used in enzymatic synthesis studies, as demonstrated by Zimman and Waterhouse (2002). They focused on the labeling of malvidin-3-glucoside using petunidin-3-glucoside, highlighting its utility in studying anthocyanin reactions in complex mixtures, like red wine, where products are difficult to isolate and analyze (Zimman & Waterhouse, 2002).

Antioxidant Activities and Health Benefits

The antioxidant properties of petunidin 3-glucoside have been investigated by Lee and Choung (2011) in the fruits of Liriope platyphylla. They identified petunidin 3-glucoside as a significant contributor to the antioxidant activities in these fruits, suggesting its potential as a functional substance in health applications (Lee & Choung, 2011).

Kinetic and Thermodynamic Constants in Chemical Reactions

Leydet et al. (2012) studied petunidin 3-glucoside among other anthocyanins to determine the kinetic and thermodynamic constants of chemical reactions they undergo. This research provides insights into the behavior of petunidin 3-glucoside in various conditions and its potential applications in food science and biochemistry (Leydet et al., 2012).

Anti-Inflammatory Effects and Potential Pharmacological Applications

Zhang et al. (2019) investigated the anti-inflammatory effects of petunidin 3-glucoside, particularly in the context of gouty arthritis. Their study showed that petunidin 3-glucoside significantly reduced inflammation induced by monosodium urate crystals in a rat model, indicating its potential for pharmacological applications in inflammatory diseases (Zhang et al., 2019).

Genetic Control in Plants

The genetic control of anthocyanin synthesis, including petunidin 3-glucoside, was studied by Jonsson et al. (1984) in the flowers of Petunia hybrida. Their research provides insights into the biosynthesis and regulation of petunidin 3-glucoside in plants, which is valuable for agricultural and horticultural applications (Jonsson et al., 1984).

Mécanisme D'action

Orientations Futures

The role of petunidin in human nutrition has gained importance owing to its health-promoting effects on many chronic diseases . Future research could focus on its potential therapeutic applications, as well as on improving our understanding of its bioavailability and the mechanisms of its health-beneficial effects .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-QKYBYQKWSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990158 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Petunidin 3-glucoside | |

CAS RN |

6988-81-4 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Petunidin 3-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

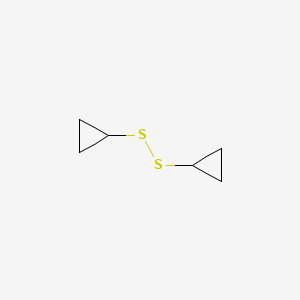

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)